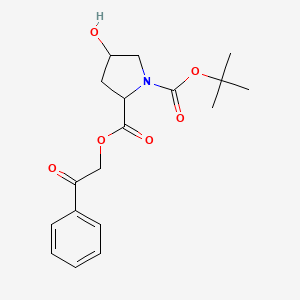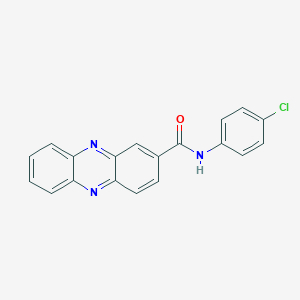
1-Tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxypyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound with a molecular formula of C18H23NO5 and a molecular weight of 333.379 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with a tert-butyl group, a phenylethyl group, and two carboxylate groups. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
The synthesis of 1-tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate with phenacyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-Tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogens or other nucleophiles replace the existing substituents.
Scientific Research Applications
1-Tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways related to its biological activities. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxypyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
Tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate: This compound lacks the phenylethyl group and has different chemical properties and applications.
Phenacyl bromide: This compound is used as a reagent in the synthesis of this compound and has distinct reactivity and uses.
N-Boc piperazine derivatives: These compounds have similar protective groups and are used in the synthesis of various organic compounds.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-phenacyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-18(2,3)25-17(23)19-10-13(20)9-14(19)16(22)24-11-15(21)12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUYYPUUAVETHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)
![Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5158007.png)
![9-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5158016.png)
![1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene](/img/structure/B5158017.png)
![(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5158027.png)
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B5158043.png)
![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![Benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5158054.png)
![N-[(4-ethylphenyl)methyl]-3,4-dimethoxyaniline](/img/structure/B5158068.png)
![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
amine](/img/structure/B5158083.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)

![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
